molecular formula C24H22N2O2 B11349904 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide

Cat. No.: B11349904
M. Wt: 370.4 g/mol
InChI Key: BMZZJKFKOPJMAV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide typically involves the coupling of tryptamine with a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as methanol, to achieve the desired product.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methoxybenzamide

InChI

InChI=1S/C24H22N2O2/c1-28-19-11-7-10-18(14-19)24(27)26-15-21(17-8-3-2-4-9-17)22-16-25-23-13-6-5-12-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27)

InChI Key

BMZZJKFKOPJMAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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